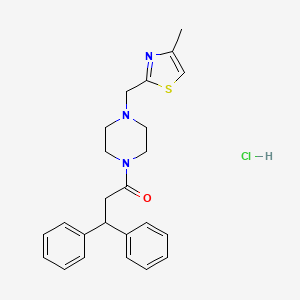
(5-Methylpyridin-3-yl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methylpyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C6H8BNO2 . It is a solid substance that appears white to pale brown in color .
Synthesis Analysis
The synthesis of borinic acids, which include “(5-Methylpyridin-3-yl)boronic acid hydrochloride”, often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A metal-free one-pot synthesis of tetracoordinated borinic acids has also been reported .Molecular Structure Analysis
The molecular structure of “(5-Methylpyridin-3-yl)boronic acid hydrochloride” is represented by the SMILES stringCc1cncc(c1)B(O)O . The InChI key for this compound is REONQWGHSQHTAC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(5-Methylpyridin-3-yl)boronic acid hydrochloride” is a solid substance that appears white to pale brown in color . It has a molecular weight of 136.94 .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Coupling
Boronic acids, including 5-Methylpyridine-3-boronic acid hydrochloride , are widely used in Suzuki-Miyaura coupling reactions. This application benefits from the mild and functional group tolerant reaction conditions, the stability and ease of preparation of organoboron reagents, and their environmentally benign nature .
Catalytic Protodeboronation
In research, boronic acids can undergo protodeboronation, which is useful in the synthesis of complex organic molecules. This process can be catalyzed to achieve specific product yields and diastereoselectivity .
Sensing Applications
Boronic acids have unique interactions with cis-diols, making them suitable for sensing applications. They can be used in the development of sensor molecules with improved selectivity towards specific analytes .
Safety And Hazards
Direcciones Futuras
While specific future directions for “(5-Methylpyridin-3-yl)boronic acid hydrochloride” are not explicitly mentioned in the search results, borinic acids, in general, are considered a mainstay in modern organic chemistry and are used in numerous fields including catalysis, materials science, biology, and imaging .
Propiedades
IUPAC Name |
(5-methylpyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4,9-10H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJSTQFYVPRHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyridin-3-yl)boronic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-phenyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356400.png)
![2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2356401.png)
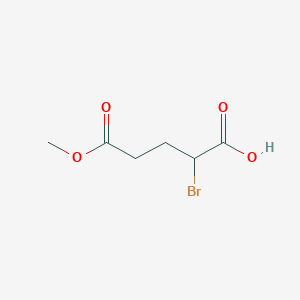
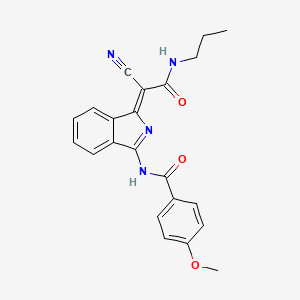
![1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356409.png)

![8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2356414.png)

![3-Tert-butyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356416.png)
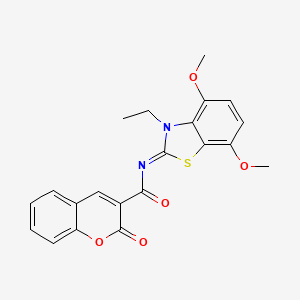
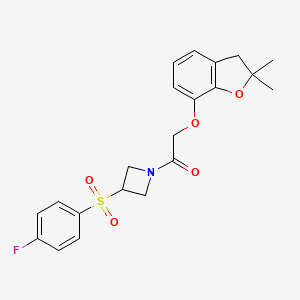
![ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2356419.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2356420.png)
